![molecular formula C18H19N3O2S B2560320 1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-23-9](/img/structure/B2560320.png)
1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as TMB-PP, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. TMB-PP belongs to the class of pyridopyrimidine derivatives and has been found to possess various biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives, involves the development of efficient synthetic routes and the exploration of their chemical structures through spectral and computational methods. In one study, novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized, and their chemical structures were ascertained using spectral techniques such as NMR, UV-visible, and FT-IR spectroscopy, along with single-crystal X-ray diffraction analysis. Computational analyses, including density functional theory (DFT) and time-dependent DFT, were employed to explore the electronic structures, providing insights into their reactivity and potential applications in various scientific fields (Ashraf et al., 2019).
Antimicrobial and Enzyme Inhibition
The synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives have also been explored for their biological activities, such as urease inhibition. This study involved the preparation of pyrido[2,3-d]pyrimidine derivatives and their evaluation as urease inhibitors, highlighting their potential as therapeutic agents against diseases where urease activity plays a crucial role (Rauf et al., 2010).
Nonlinear Optical Properties
The exploration of novel compounds for their nonlinear optical properties is essential for the development of new materials for optical and photonic applications. One study investigated the third-order nonlinear optical properties of novel styryl dyes, including pyrido[2,3-d]pyrimidine derivatives, using the Z-scan technique. The findings suggested that these compounds exhibit promising nonlinear optical behaviors, making them suitable candidates for device applications in the field of photonics (Shettigar et al., 2009).
Herbicidal Activities
The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives for their herbicidal activities represent another significant application. Research in this area has led to the identification of compounds with potent herbicidal activities against various plant species, offering new avenues for the development of agricultural chemicals (Huazheng, 2013).
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound. Once the compound binds to its target, it could inhibit or enhance the target’s function, leading to changes in biochemical pathways within the cell .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would greatly influence the bioavailability of the compound. Factors such as solubility, stability, and permeability could affect how much of the compound is absorbed and reaches its target .
The result of the compound’s action would depend on the changes it induces in the cell. This could range from changes in gene expression to the induction of cell death .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1,3,6-trimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-6-5-7-13(8-11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKHSZNZPIDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-trimethyl-5-((3-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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